ATTO488-ProTx-II

Nav1.7 pharmacology automated patch-clamp peptide analogue validation

Generic substitution among Nav1.7-targeting fluorescent probes introduces substantial variability in pharmacological fidelity and imaging performance. Montnach et al. (2021) demonstrated via automated patch-clamp that only ATTO488-ProTx-II and Biot-ProTx-II faithfully emulate unlabeled ProTx-II pharmacology among multiple tagged analogues tested, while Cy5 conjugates suffer rapid photobleaching. • 1:1 dye-to-peptide stoichiometry enables quantitative correlation between fluorescence intensity and Nav1.7 channel occupancy • ATTO488 quantum yield 0.80, extinction coefficient 90,000 M⁻¹cm⁻¹; validated for high-content screening with automated plate-reading workflows • Compatible with 488 nm laser lines for multiplex co-localization with red-emitting fluorophores (Alexa Fluor 594, mCherry) Supplied lyophilized, >95% purity. For Nav1.7 cell distribution studies, competitive displacement assays, and sensory neuron characterization.

Molecular Formula
Molecular Weight 3826,66 g/mol
Cat. No. B1573959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATTO488-ProTx-II
Molecular Weight3826,66 g/mol
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.01 mg / 0.1 mg / 0.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATTO488-ProTx-II Core Specifications


ATTO488-ProTx-II is a synthetic, fluorescently labeled analogue of ProTx-II, a 30-amino-acid inhibitor cystine knot (ICK) peptide originally isolated from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens) [1]. The compound consists of the wild-type ProTx-II peptide sequence conjugated at a 1:1 stoichiometry to the ATTO488 fluorophore (a sulfonated rhodamine dye with λex 500 nm, λem 520 nm) . ProTx-II functions as a gating-modifier toxin that selectively inhibits the voltage-gated sodium channel Nav1.7, a validated therapeutic target for pain signaling, by shifting the voltage dependence of channel activation to more depolarized potentials [2]. This fluorescent conjugate enables direct visualization and tracking of Nav1.7 channel distribution in cellular systems without the need for secondary antibody amplification, providing a validated tool for pain research and ion channel pharmacology [1].

Risks of Substituting ATTO488-ProTx-II


Generic substitution among Nav1.7-targeting probes is scientifically invalid due to substantial variability in both pharmacological fidelity and imaging performance across available analogues. The Montnach et al. (2021) study systematically evaluated multiple tagged ProTx-II analogues via high-throughput automated patch-clamp electrophysiology and cell distribution assays, revealing that only two analogues—ATTO488-ProTx-II and Biot-ProTx-II—faithfully emulated the pharmacological properties of unlabeled ProTx-II, while other tagged versions demonstrated altered channel-blocking behavior despite retaining high affinity [1]. Furthermore, alternative fluorophore conjugates such as Cy5-ProTx-II exhibit markedly inferior photophysical properties for live-cell imaging applications: ATTO488 provides a quantum yield of 0.80 and extinction coefficient of 90,000 M⁻¹cm⁻¹ , whereas Cy5 is documented to suffer from significantly lower photostability and is prone to rapid photobleaching under continuous illumination [2]. Substituting with unlabeled ProTx-II entirely forfeits the capacity for direct fluorescence-based channel localization, necessitating secondary detection systems that introduce additional variability and non-specific background. These differential characteristics directly impact experimental reproducibility and data interpretability.

ATTO488-ProTx-II Differentiation Evidence


Native Pharmacology Retention vs. Analogues

In a systematic evaluation of multiple tagged ProTx-II analogues, ATTO488-ProTx-II and Biot-ProTx-II were identified as the only two analogues that best emulate the pharmacological properties of unlabelled ProTx-II, whereas other analogues (including alternative fluorophore conjugates and tagged variants) displayed altered channel-blocking characteristics despite retaining high affinity for Nav1.7 [1]. This finding was established using high-throughput automated patch-clamp electrophysiology across various Nav-expressing cell lines [1].

Nav1.7 pharmacology automated patch-clamp peptide analogue validation pain target screening

Imaging vs. Pull-Down Application Specificity

The Montnach et al. (2021) study directly compared the functional applications of ATTO488-ProTx-II and Biot-ProTx-II, revealing divergent utility despite both analogues retaining native pharmacology. The biotinylated version (Biot-ProTx-II) efficiently works for pull-down of several Nav isoforms in a concentration-dependent manner, whereas the fluorescent ATTO488-ProTx-II specifically labels the Nav1.7 channel over other Nav isoforms tested in various experimental conditions [1].

Nav1.7 visualization channel distribution pull-down assay biochemical purification

Photostability Comparison: ATTO488 vs. Cy5

ATTO488 is a sulfonated rhodamine dye with a quantum yield of 0.80 and an extinction coefficient of 90,000 M⁻¹cm⁻¹ at λmax 501 nm . In contrast, Cy5 (a cyanine dye used in alternative ProTx-II conjugates such as Cy5-ProTx-II) is documented to exhibit significantly lower photostability and rapid photobleaching under continuous illumination, limiting its utility for extended live-cell imaging or time-lapse microscopy applications [1]. ATTO488 is specifically optimized for argon laser excitation and is characterized as having 'high photostability' suitable for single-molecule detection and high-resolution microscopy [2].

fluorophore photophysics live-cell imaging quantum yield photostability Nav1.7 microscopy

Nav1.7 Selectivity Over Other Nav Isoforms

The wild-type ProTx-II peptide (the pharmacological scaffold retained by ATTO488-ProTx-II) demonstrates pronounced selectivity for Nav1.7 over other voltage-gated sodium channel subtypes. ProTx-II inhibits Nav1.7 with an IC50 value of 0.3 nM (300 pM), compared with IC50 values of 41 nM for Nav1.2, 79 nM for Nav1.5, and 26 nM for Nav1.6 . This represents an 87-fold to 263-fold preferential inhibition of Nav1.7 over Nav1.2 and Nav1.5, and 87-fold over Nav1.6 . A subsequent independent study confirmed hNav1.7 IC50 of 0.3 nM vs. 30-150 nM for other heterologously expressed Nav1 subtypes (100-fold to 500-fold selectivity) [1].

Nav1.7 selectivity IC50 comparison sodium channel pharmacology ProTx-II baseline

Multiplex Imaging Compatibility

ATTO488 exhibits an excitation maximum at 501 nm and emission maximum at 523 nm, with a Stokes shift sufficient for effective separation of excitation and emission signals [1]. The dye is specifically optimized for excitation by standard 488 nm argon lasers commonly installed on confocal microscopes and flow cytometers . This spectral profile enables straightforward multiplexing with red-emitting fluorophores (e.g., Alexa Fluor 594, Cy5, mCherry) without significant spectral spillover or compensation requirements .

multiplex imaging confocal microscopy flow cytometry spectral compatibility

ATTO488-ProTx-II Validated Applications


Direct Visualization of Nav1.7 Distribution

ATTO488-ProTx-II enables direct, antibody-free fluorescence labeling of Nav1.7 channels in cell distribution studies, as validated by Montnach et al. (2021) across various Nav-expressing cell lines [1]. The compound specifically labels Nav1.7 over other Nav isoforms tested, making it suitable for identifying Nav1.7-positive cell populations in mixed cultures, assessing membrane trafficking and localization, and mapping channel distribution in sensory neuron preparations where Nav1.7 expression is functionally relevant to pain signaling [1]. The 1:1 dye-to-peptide stoichiometry ensures quantitative correlation between fluorescence intensity and channel occupancy .

High-Content Screening for Nav1.7 Analgesics

The validated pharmacological fidelity of ATTO488-ProTx-II to unlabeled ProTx-II, combined with its specific Nav1.7 labeling capability, positions this probe for high-content screening applications in analgesic drug discovery programs targeting Nav1.7 [1]. Researchers can employ competitive displacement assays where test compounds are evaluated for their ability to reduce ATTO488-ProTx-II binding to Nav1.7-expressing cells, with fluorescence intensity serving as a quantitative readout for compound potency. The high photostability of ATTO488 [2] supports automated plate-reading workflows requiring extended illumination without signal decay, a critical requirement for reproducible high-throughput screening campaigns.

Multiplex Imaging with Red-Channel Markers

ATTO488-ProTx-II's spectral compatibility with standard 488 nm argon laser excitation (λex 501 nm, λem 523 nm) enables straightforward multiplex imaging with red-emitting fluorophores such as Alexa Fluor 594, Cy5, or mCherry without spectral spillover complications . This application is particularly valuable for co-localization studies examining Nav1.7 distribution relative to other ion channels (e.g., TRPV1, Nav1.8), neuronal markers, or subcellular compartment labels in sensory neuron preparations. The high quantum yield (0.80) and extinction coefficient (90,000 M⁻¹cm⁻¹) provide sufficient signal-to-noise ratio for detection of low-abundance Nav1.7 channels in primary tissue samples.

Functional Validation of Nav1.7 Expression

For laboratories generating Nav1.7-expressing cell lines or differentiating induced pluripotent stem cells (iPSCs) into sensory neuron lineages, ATTO488-ProTx-II provides a dual-function tool that simultaneously confirms Nav1.7 protein expression via fluorescence imaging and verifies functional channel conformation via retention of native ProTx-II binding pharmacology [1]. Unlike antibody-based detection methods that may recognize denatured or misfolded epitopes, ATTO488-ProTx-II binding requires the native three-dimensional conformation of the Nav1.7 voltage-sensor domain, thereby providing functional validation of correctly folded, pharmacologically competent channels .

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